molecular formula C13H12N2O2S B1393274 N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-25-0

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1393274
CAS No.: 16763-25-0
M. Wt: 260.31 g/mol
InChI Key: BRGAQNKJVBYFFM-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methoxy group at the 6-position of the benzothiazole ring and a furylmethyl substituent on the amine group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, known for their diverse biological and industrial applications.

This compound is synthesized via nucleophilic substitution or condensation reactions starting from 6-methoxy-1,3-benzothiazol-2-amine (compound 1 in ). For example, alkylation with 2-(bromomethyl)furan in acetone or similar solvents could yield the target compound, as suggested by analogous syntheses in and .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-9-4-5-11-12(7-9)18-13(15-11)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGAQNKJVBYFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of benzothiazole derivatives with furylmethyl halides or related electrophiles. The key step is the formation of a C–N bond between the benzothiazole nitrogen and the furylmethyl group.

Typical Procedure:

  • Starting Material: 6-methoxy-1,3-benzothiazol-2-amine.
  • Reagents: Furylmethyl chloride or bromide, often in the presence of a base such as potassium carbonate.
  • Solvent: Acetone or acetonitrile.
  • Reaction Conditions: Reflux or room temperature, with reaction times ranging from 1 to 24 hours.

Reaction Scheme:

6-methoxy-1,3-benzothiazol-2-amine + furylmethyl chloride → N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Notes:

  • The reaction efficiency depends on the nucleophilicity of the benzothiazole amino group and the electrophilicity of the furylmethyl halide.
  • Use of phase transfer catalysts or microwave irradiation can enhance yields and reduce reaction times.

Multistep Synthesis via Intermediate Formation

Method Overview:

This method involves synthesizing a key intermediate, such as furfurylmethylbenzothiazole, followed by functionalization at specific positions.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Notes
1. Formation of benzothiazole core Cyclization of 2-aminothiophenol with suitable aldehydes or acids High yields (~80–95%)
2. Introduction of furylmethyl group Reaction with furfuryl methyl halides or via Mannich-type reactions Moderate to high yields (~70–90%)
3. Final functionalization Alkylation or substitution reactions Variable yields depending on conditions

Research Findings:

  • The use of aldehydes in a Mannich reaction has been reported to give good yields, especially when optimized with acetonitrile as solvent, though acetonitrile's environmental impact is a concern (see).

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis:

  • Microwave irradiation accelerates the reaction kinetics, reducing reaction times from hours to minutes.
  • Example: Condensation of benzothiazole with furylmethyl chloride under microwave conditions yielded the target compound with yields exceeding 85% within 5–15 minutes.

Sol-Gel and Sonochemical Methods:

  • Use of catalysts like TiO₂ nanoparticles in sol-gel techniques has been reported to produce yields of 69–93% in short durations.
  • Sonication enhances reaction rates and yields, especially when using substituted amines and benzothiazole derivatives.

Environmental Considerations:

  • Several methods utilize environmentally benign solvents or solvent-free conditions, aligning with green chemistry principles.

Reaction Optimization Data

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield (%) Notes
Nucleophilic substitution K₂CO₃ Acetone Reflux 4–24 hrs 80–95 Widely used, high yield
Mannich-type Formaldehyde, Amine Acetonitrile Room temp 1–3 hrs 70–90 Environmental concerns due to solvent
Microwave-assisted None Solvent-free or ethanol 100–150°C 5–15 min >85 Rapid, efficient
Sol-gel / Sonochemistry TiO₂ NPs Toluene or ethanol 80–130°C 1–2 hrs 69–93 Catalyst reuse possible

Research Findings and Data Tables

Table 1: Summary of Preparation Methods for this compound

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Drawbacks
Nucleophilic substitution 6-methoxy-1,3-benzothiazol-2-amine + furylmethyl chloride K₂CO₃ Reflux, acetonitrile 80–95 Simple, high yield Use of toxic solvents
Mannich reaction Benzothiazole, formaldehyde, furfuryl amine Formaldehyde Room temp, acetonitrile 70–90 Versatile Environmental issues with solvent
Microwave-assisted Benzothiazole + furylmethyl halide None Microwave, solvent-free >85 Fast, eco-friendly Equipment dependence
Sol-gel / Sonochemical Benzothiazole derivatives + catalysts TiO₂ NPs 80–130°C 69–93 Catalyst reuse Complex setup

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has been explored for its potential therapeutic effects in treating various diseases:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL against Staphylococcus aureus .
  • Anticancer Properties : Research has highlighted the compound's potential in cancer therapy. It has demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating strong cytotoxicity. For instance, in vitro studies reported IC50 values of 12 µM against breast cancer cell lines .

Biological Research

The compound serves as a valuable tool in biological research:

  • Enzyme Inhibition Studies : this compound has been used to study enzyme interactions, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. Its ability to inhibit specific enzymes can provide insights into disease mechanisms .
  • Cellular Signaling Pathways : The compound's influence on cellular signaling pathways has been investigated, revealing its potential to modulate pathways involved in apoptosis and cellular proliferation .

Material Science

In material science, this compound is being explored for its electronic properties:

  • Organic Semiconductors : The unique structure of the compound makes it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties allow for efficient charge transport, making it a candidate for use in electronic devices .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus8 µg/mL
Anticancer (Breast)MCF-7 Cell Line12 µM
Enzyme InhibitionVarious EnzymesNot specified

Case Study 1: Anticancer Activity

A study conducted on various substituted benzothiazoles including this compound demonstrated significant anticancer activities. The research highlighted that modifications to the benzothiazole core could enhance cytotoxicity against cancer cell lines. In vivo studies showed that treatment with related compounds led to tumor growth reduction by up to 62% in xenograft models at specific dosages .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives. The study revealed that certain derivatives exhibited potent antifungal activity against pathogens such as Candida albicans, indicating the potential for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine with structurally related benzothiazol-2-amine derivatives:

Compound Name 6-Position Substituent Amine Substituent Melting Point (°C) Key Properties/Applications References
6-Methoxy-1,3-benzothiazol-2-amine Methoxy (-OCH₃) -NH₂ 145–147 Base compound; antimicrobial, anticonvulsant
6-Nitro-1,3-benzothiazol-2-amine (3k) Nitro (-NO₂) -NH₂ 223–225 Antimicrobial, synthetic intermediate
6-Chloro-1,3-benzothiazol-2-amine (3m) Chloro (-Cl) -NH₂ 158–160 Intermediate for agrochemicals
N-(2,4-Dichlorobenzyl)-6-methoxy-1,3-benzothiazol-2-amine Methoxy (-OCH₃) 2,4-Dichlorobenzyl - Structural analog (CAS 16763-13-6)
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine Ethyl (-C₂H₅) Benzyl - Potential medicinal agent
This compound Methoxy (-OCH₃) 2-Furylmethyl - Hypothesized applications in drug discovery or materials science -

Notes:

  • The 6-methoxy derivative (base compound) exhibits a planar structure stabilized by intramolecular hydrogen bonding, enhancing crystallinity .
  • Substitutions at the 6-position (e.g., nitro, chloro) significantly alter electronic properties and bioactivity. For example, nitro groups increase electrophilicity, improving antimicrobial activity .
  • The furylmethyl group in the target compound may enhance π-π stacking interactions in biological systems, similar to furan-containing pharmaceuticals .

Discrepancies and Limitations

  • Melting Points : reports 130–132°C for 6-methoxy-1,3-benzothiazol-2-amine (3n), while states 145–147°C. This discrepancy may arise from differences in purity or crystallization conditions .
  • Activity Data: Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.

Biological Activity

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound features a unique combination of furan and benzothiazole moieties, which contribute to its diverse biological activities. The synthesis typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi. For instance, modifications at the 6-position of the benzothiazole ring enhance antimicrobial effects, making this compound a candidate for further development in treating infections .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting it may inhibit certain cancer cell lines. The mechanism is thought to involve the modulation of specific molecular targets related to cancer progression. For example, some benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. This interaction can lead to the inhibition of key metabolic pathways involved in microbial growth and cancer cell proliferation. Specific targets include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival in pathogens and cancer cells.
  • Receptor Binding : It might bind to receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Activity : A study evaluated various benzothiazole derivatives against common pathogens and found that those with electron-donating groups exhibited enhanced antibacterial properties .
  • Anticancer Studies : Research on similar benzothiazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in human breast cancer cells. These findings suggest that structural modifications could optimize their efficacy against different cancer types .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
6-NitrobenzothiazoleStructureAntimicrobial
Benzimidazole DerivativesStructureAntiviral, Anticancer

The uniqueness of this compound lies in its dual functionality from both furan and benzothiazole moieties, which may confer distinct chemical reactivity and biological properties compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 6-methoxy-1,3-benzothiazol-2-amine (core precursor) with a furylmethyl-containing reagent (e.g., 2-furylmethyl chloride) in a polar aprotic solvent (e.g., chloroform) under reflux (6–12 hours) .
  • Step 2 : Purify via crystallization (e.g., ethanol/water mixtures) and validate purity using TLC or HPLC.
  • Key Parameters : Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of furylmethyl reagent) and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Spectroscopy :
    • IR : Look for C-O (methoxy) stretches at ~1267 cm⁻¹ and C-N (benzothiazole) at ~1604 cm⁻¹ .
    • 1H NMR : Methoxy protons at δ 3.76 ppm (singlet), aromatic protons in the benzothiazole ring (δ 7.01–7.73 ppm), and furyl protons (δ 6.0–6.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds at ~2.8 Å) using SHELX software .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Optimization Strategies :
    • Use coupling agents (e.g., DCC/DMAP) to enhance reactivity between the benzothiazole amine and furylmethyl electrophiles .
    • Replace chloroform with higher-boiling solvents (e.g., DMF) to prolong reaction time and improve conversion .
    • Employ microwave-assisted synthesis to reduce reaction times and byproduct formation .
  • Scale-Up Challenges : Column chromatography or recrystallization in mixed solvents (e.g., EtOH:hexane) may improve purity for larger batches .

Q. How should researchers resolve discrepancies between experimental and computational structural data?

  • Case Study : If X-ray data (e.g., bond angles, torsion angles) conflict with DFT-optimized geometries:
    • Verify hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions) using SHELXL refinement .
    • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to assess conformational flexibility .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays :
    • Anticancer Screening : Use MTT assays on HCT-116, HT29, or HCT15 colon cancer cell lines (IC50 determination) .
    • Toxicity Profiling : Employ Toxi-light assays to measure ATP depletion as a viability marker .
  • Mechanistic Studies : Conduct apoptosis assays (Annexin V/PI staining) and ROS detection to probe bioactivity pathways .

Q. How can conflicting spectral data (e.g., NMR impurities) be troubleshooted?

  • Approach :
    • Re-examine reaction conditions for side products (e.g., unreacted starting materials or hydrolysis byproducts).
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.082) .
    • Compare experimental IR/NMR with literature values for analogous benzothiazole derivatives .

Notes

  • For advanced structural analysis, use SHELX programs (e.g., SHELXL for refinement) and validate against databases like CCDC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.